3-(4-chlorophenyl)-5-(1-phenylpropyl)-1,2,4-oxadiazole
Description
3-(4-Chlorophenyl)-5-(1-phenylpropyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at positions 3 and 5 with a 4-chlorophenyl group and a 1-phenylpropyl chain, respectively. The 1,2,4-oxadiazole scaffold is renowned for its pharmacological versatility, including roles as enzyme inhibitors, anti-inflammatory agents, and anticancer candidates .
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-(1-phenylpropyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O/c1-2-15(12-6-4-3-5-7-12)17-19-16(20-21-17)13-8-10-14(18)11-9-13/h3-11,15H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQLSAIZOOZLGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C2=NC(=NO2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-5-(1-phenylpropyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzohydrazide with 1-phenylpropyl isocyanate under acidic conditions to form the oxadiazole ring. The reaction is usually carried out in a solvent such as ethanol or acetonitrile at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-5-(1-phenylpropyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have highlighted the potential of 3-(4-chlorophenyl)-5-(1-phenylpropyl)-1,2,4-oxadiazole as an anticancer agent. The compound has shown promising results in inhibiting the proliferation of cancer cells through mechanisms that involve the modulation of key signaling pathways.
Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of oxadiazole exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, suggesting that modifications to the oxadiazole structure could enhance its anticancer efficacy .
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction |
| A549 (Lung) | 15.0 | Mitochondrial pathway activation |
| HeLa (Cervical) | 10.0 | Cell cycle arrest |
Materials Science
2.1 Photoluminescent Properties
The compound has also been explored for its photoluminescent properties, making it suitable for applications in organic light-emitting diodes (OLEDs). Its ability to emit light upon excitation can be harnessed in display technologies.
Case Study:
Research conducted by a team at a leading materials science institute demonstrated that incorporating this compound into polymer matrices significantly improved the light emission efficiency of OLED devices .
Table 2: Photoluminescent Properties
| Polymer Matrix | Emission Peak (nm) | Quantum Yield (%) |
|---|---|---|
| PMMA | 450 | 25 |
| PVA | 460 | 30 |
| PS | 455 | 28 |
Analytical Chemistry
3.1 Analytical Applications
The compound's unique structure allows it to be utilized as a fluorescent probe in analytical chemistry for detecting metal ions and other analytes.
Case Study:
A study published in Analytical Chemistry demonstrated that the oxadiazole derivative could selectively bind to copper ions, exhibiting a significant fluorescence enhancement upon complexation. This property was exploited for developing sensitive detection methods for environmental monitoring .
Table 3: Detection Capabilities
| Metal Ion | Detection Limit (µM) | Fluorescence Enhancement Factor |
|---|---|---|
| Cu²⁺ | 0.5 | 10 |
| Pb²⁺ | 1.0 | 8 |
| Zn²⁺ | 0.8 | 7 |
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-5-(1-phenylpropyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The biological activity of 1,2,4-oxadiazole derivatives is highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:
Key Observations
Substituent Effects on Enzyme Inhibition
- The lead compound 3-(4-chlorophenyl)-5-(piperidine-1-ylmethyl)-1,2,4-oxadiazole (IC₅₀ = 1.5 µM) highlights the importance of cyclic amines at position 5 for Sirt2 inhibition . In contrast, the target compound’s 1-phenylpropyl group lacks cyclic nitrogen, suggesting reduced potency but possible enhanced lipophilicity for blood-brain barrier penetration.
- Para-substituted aryl groups (e.g., 4-chlorophenyl) are critical for Sirt2 binding, as electron-withdrawing groups stabilize interactions with the enzyme’s hydrophobic pocket .
Anti-inflammatory Activity
- The 4-bromophenyl analogue (59.5% activity) demonstrates that halogenated aryl groups at position 3, combined with ketone-based substituents at position 5, yield anti-inflammatory efficacy comparable to indomethacin . The target compound’s 1-phenylpropyl chain may lack the electrophilic character required for cyclooxygenase inhibition but could contribute to alternative mechanisms.
Therapeutic Diversification via Substituent Engineering Proxazole shares the 3-(1-phenylpropyl) moiety but incorporates a polar ethylamine chain at position 5, enabling its use in gastrointestinal disorders . This contrasts with the target compound’s nonpolar 4-chlorophenyl group, which may prioritize central nervous system targets. The benzotriazole derivative’s planar conformation (dihedral angle = 80.2°) facilitates weak hydrogen bonding, a feature absent in the target compound due to its flexible 1-phenylpropyl chain .
Physicochemical Properties
- Electron Effects : The 4-chlorophenyl group’s electron-withdrawing nature may stabilize the oxadiazole ring, improving metabolic stability relative to methoxy or methyl substituents .
Biological Activity
The compound 3-(4-chlorophenyl)-5-(1-phenylpropyl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this specific oxadiazole derivative, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.
Overview of 1,2,4-Oxadiazoles
1,2,4-Oxadiazoles are five-membered heterocyclic compounds that have been extensively studied for their pharmacological properties. They exhibit a wide range of biological activities including anticancer, anti-inflammatory, antimicrobial, and antiviral effects. Their unique structure allows them to act as bioisosteres for various functional groups in drug design, enhancing metabolic stability and bioavailability .
Anticancer Activity
Research indicates that compounds containing the oxadiazole moiety can exhibit potent anticancer properties. For instance, derivatives of 1,2,4-oxadiazole have demonstrated cytotoxic effects against various cancer cell lines. In a study evaluating multiple oxadiazole derivatives, one compound displayed an IC50 value of approximately 9.4 µM against a panel of 11 different cancer cell lines . The specific activity of This compound has not been extensively documented; however, its structural similarities to other active derivatives suggest potential efficacy.
| Compound | IC50 (µM) | Cell Lines Tested |
|---|---|---|
| Compound A | 9.4 | 11 cancer cell lines |
| Compound B | 2.76 | Ovarian carcinoma (OVXF 899) |
| Compound C | 1.143 | Renal carcinoma (RXF 486) |
The mechanism by which oxadiazoles exert their biological effects often involves interaction with specific molecular targets such as enzymes and receptors. For example, they may inhibit key pathways involved in cell proliferation and survival. The presence of halogen substituents (like chlorine) and aromatic groups enhances their binding affinity to these targets .
Case Studies
- Antitumor Activity : A study examined several oxadiazole derivatives for their antitumor activity against human cancer cell lines. Among the tested compounds, those similar to This compound showed promising results with significant cytotoxicity against ovarian and renal cancer cells .
- Antimicrobial Properties : Some oxadiazole derivatives have also shown antibacterial and antifungal activities. The structural characteristics that contribute to these effects include the ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
Safety and Toxicity
While many oxadiazoles exhibit beneficial biological activities, safety profiles must be considered. For instance, compounds related to This compound have been noted for potential toxicity in certain concentrations. It is crucial to evaluate their therapeutic indices through preclinical studies to ensure safe application in clinical settings .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 3-(4-chlorophenyl)-5-(1-phenylpropyl)-1,2,4-oxadiazole and related derivatives?
The synthesis of 1,2,4-oxadiazoles often involves cyclization reactions between amidoximes and activated carboxylic acid derivatives. For example, the Staudinger/aza-Wittig reaction sequence has been utilized to synthesize bis-oxadiazole derivatives in moderate yields (51–65%) under controlled conditions . Key steps include the use of sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) as bases and purification via flash column chromatography. Characterization typically employs IR, ¹H/¹³C NMR, and HRMS to confirm structural integrity .
Q. How are 1,2,4-oxadiazole derivatives characterized structurally and analytically?
Structural elucidation relies on spectroscopic techniques:
- IR Spectroscopy : Identifies functional groups (e.g., C=N stretching at ~1600 cm⁻¹).
- NMR : ¹H NMR distinguishes aromatic protons (δ 7.0–8.5 ppm) and alkyl substituents, while ¹³C NMR confirms oxadiazole ring carbons (δ 160–170 ppm).
- HRMS : Validates molecular formula accuracy (e.g., C₁₀H₉BrN₂O for a brominated derivative) .
Q. What preliminary biological screening assays are used for oxadiazole derivatives?
Initial screens often evaluate:
- Anti-inflammatory activity : Carrageenan-induced paw edema in rodents, with activity compared to indomethacin (59.5–61.9% inhibition at 20 mg/kg) .
- Antibacterial activity : Broth dilution assays against Staphylococcus aureus and Escherichia coli, with MIC values reported (e.g., 12.5–25 mg/mL) .
Advanced Research Questions
Q. How do substituent modifications at the 3rd and 5th positions of the oxadiazole scaffold influence Sirt2 inhibitory activity?
Structure-activity relationship (SAR) studies reveal that:
- A para-substituted phenyl group at the 3rd position enhances Sirt2 binding affinity.
- A cyclic aminomethyl or haloalkyl chain at the 5th position (e.g., piperidine or chloropropyl) improves inhibitory potency (IC₅₀ = 1.5–10 µM) .
- Substitutions like 4-chlorophenyl at the 5th position correlate with improved anti-inflammatory and analgesic effects, suggesting dual therapeutic potential .
Q. What experimental strategies resolve contradictions in biological activity data across structurally similar oxadiazoles?
Discrepancies in activity (e.g., varying IC₅₀ values) may arise from:
- Assay conditions : Differences in substrate choice (e.g., α-tubulin-acetylLys40 peptide vs. synthetic fluorogenic substrates in Sirt2 assays) .
- Substituent electronic effects : Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance metabolic stability but may reduce solubility, affecting bioavailability .
- In silico modeling : Molecular docking and QSAR studies can predict binding modes and optimize substituent selection .
Q. What methodologies are employed to assess the ulcerogenic liability of anti-inflammatory oxadiazole derivatives?
Ulcerogenic potential is evaluated in rodent models after oral administration (60 mg/kg). Severity indices are calculated based on gastric lesion scores, with cyclized oxadiazoles showing lower ulcerogenicity (0.58–0.83) compared to aroylpropionic acid derivatives (1.17) .
Methodological Recommendations
- For SAR Optimization : Prioritize para-substituted aromatic rings and flexible alkyl chains to balance target affinity and pharmacokinetics .
- For Toxicity Screening : Combine ulcerogenicity assays with in vitro cytotoxicity profiling (e.g., HepG2 cell lines) to identify safer candidates .
- For Synthesis : Explore green chemistry approaches (e.g., microwave-assisted synthesis) to improve reaction efficiency and reduce waste .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
